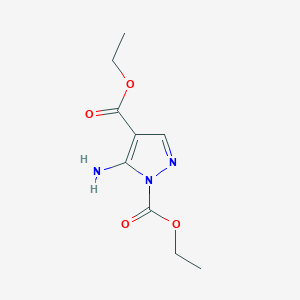

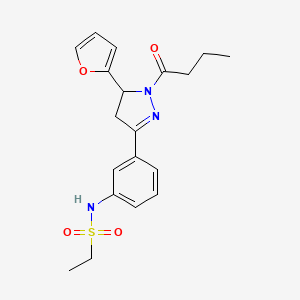

![molecular formula C21H17ClN6O3S B2675803 N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946200-50-6](/img/structure/B2675803.png)

N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a pyrazolo[3,4-d]pyrimidine and urea hybrid . It has been evaluated for its anticancer activity in vitro and in vivo cancer models .

Synthesis Analysis

A series of these compounds have been designed and synthesized . The synthesis process involves the creation of pyrazolo[3,4-d]pyrimidine and urea hybrids .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine ring and a urea group .Chemical Reactions Analysis

The compound has shown promising cytotoxicity against tested cancer cell lines . It has been found to successfully inhibit cell cycle progression and display good apoptosis in A549 cells .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is part of a broader class of compounds investigated for their synthesis, characterization, and potential biological activities. Research on similar pyrazolo[3,4-d]pyrimidine derivatives has shown that these compounds can be synthesized and characterized with specific interest in their antitumor properties. For instance, El-Morsy et al. (2017) synthesized a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, identifying compounds with mild to moderate activity compared to doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antitumor Activity

Further emphasizing the potential antitumor applications, Alqasoumi et al. (2009) investigated novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety for their antitumor activity, with some compounds showing effectiveness exceeding that of doxorubicin, a reference drug (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009). This highlights the significant potential of pyrazolo[3,4-d]pyrimidine derivatives in antitumor applications.

Coordination Complexes and Antioxidant Activity

The study by Chkirate et al. (2019) on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting the potential utility of such compounds in oxidative stress-related conditions (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O3S/c1-12(29)24-14-4-6-15(7-5-14)25-18(30)11-32-21-26-19-17(20(31)27-21)10-23-28(19)16-8-2-13(22)3-9-16/h2-10H,11H2,1H3,(H,24,29)(H,25,30)(H,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCCXOADMGVLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)

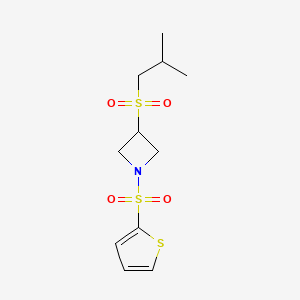

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)

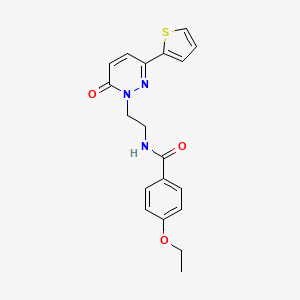

![methyl 2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B2675727.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)

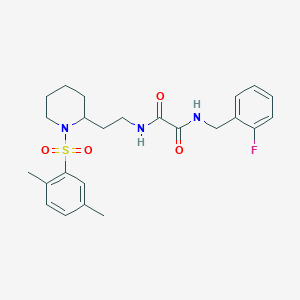

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2675734.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2675743.png)